molecular formula C13H18N2O3 B8108701 Furan-2-yl(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)methanone

Furan-2-yl(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)methanone

Cat. No.: B8108701
M. Wt: 250.29 g/mol
InChI Key: PYSHDDLJKCXFFH-UHFFFAOYSA-N
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Description

Furan-2-yl(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a 1-oxa-4,8-diazaspiro[5.5]undecane core. This spirocyclic system comprises two fused rings: a six-membered oxazane (1-oxa-4-aza) and a five-membered piperidine-like ring, creating a rigid three-dimensional structure. Such spiro scaffolds are pharmacologically significant due to their conformational constraints, which can enhance binding specificity to biological targets .

Properties

IUPAC Name

furan-2-yl(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12(11-3-1-7-17-11)15-6-2-4-13(10-15)9-14-5-8-18-13/h1,3,7,14H,2,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSHDDLJKCXFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCCO2)CN(C1)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Furan-2-yl(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)methanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a furan moiety linked to a spirocyclic structure containing nitrogen and oxygen atoms. The unique arrangement of these functional groups contributes to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of spirocyclic compounds have demonstrated effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis. The mechanism often involves the inhibition of essential proteins necessary for bacterial survival, such as the MmpL3 protein.

Antitumor Activity

Research has shown that spirocyclic compounds can also possess antitumor properties. A study highlighted the ability of certain derivatives to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival . The specific pathways affected include those related to oxidative stress and apoptosis regulation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or proliferation.
  • Cell Membrane Disruption : The structural features allow for interaction with lipid membranes, potentially disrupting cellular integrity.
  • Signal Transduction Interference : The compound may interfere with signaling pathways that control cell division and apoptosis.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several spirocyclic compounds against Mycobacterium tuberculosis. Furan derivatives showed promising results with IC50 values significantly lower than those of standard antibiotics, indicating a potential as novel therapeutic agents .

CompoundIC50 (μM)Target
Furan Derivative A2.5MmpL3
Furan Derivative B3.0MmpL3
Standard Antibiotic10.0MmpL3

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound induced apoptosis at concentrations below 10 μM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress in cancer cells .

Cell LineConcentration (μM)Apoptosis Rate (%)
HeLa530
MCF71045

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the diazaspiro framework exhibit significant antimicrobial properties. Furan-2-yl(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)methanone has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth, which could be beneficial in developing new antibiotics .

CNS Activity
The compound's structural similarity to known psychoactive agents suggests potential applications in treating central nervous system disorders. Preliminary studies have indicated that it may influence neurotransmitter systems, leading to anxiolytic or antidepressant effects . Further research is needed to elucidate its mechanism of action and therapeutic potential.

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it can modulate inflammatory pathways, potentially offering a new avenue for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Material Science

Polymer Chemistry
Furan-containing compounds are valuable in the synthesis of advanced materials. This compound can be utilized as a monomer in the production of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and composites that require durability and resistance to environmental degradation .

Nanomaterials
The compound has also been investigated for its role in the synthesis of nanomaterials. Its unique structure allows for functionalization that can enhance the properties of nanoparticles used in drug delivery systems or as catalysts in chemical reactions .

Agricultural Chemistry

Pesticidal Properties
Furan derivatives have shown potential as pesticides due to their ability to disrupt biological processes in pests. Studies on this compound indicate it might possess insecticidal or fungicidal properties, making it a candidate for further development as an environmentally friendly pesticide alternative .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings Summary
Antimicrobial Activity Effective against several bacterial strains
CNS Activity Potential anxiolytic effects observed
Anti-inflammatory Modulation of inflammatory pathways
Polymer Chemistry Enhanced thermal/mechanical properties in polymers
Pesticidal Properties Potential insecticidal activity demonstrated

Comparison with Similar Compounds

Key Observations :

  • The target’s larger spiro system (5.5 vs. 4.5 in ) may improve steric hindrance and binding selectivity.
  • Aromatic methanones (e.g., 3u, 3w) lack the spirocyclic rigidity but benefit from planar π-π interactions .

Physicochemical Properties

Melting points and spectral data highlight stability and functional group interactions:

Compound Melting Point (°C) IR Absorptions (cm⁻¹) Molecular Weight (g/mol)
Target Compound* Not reported C=O (~1650-1750)† ~280.30 (calculated)
3u 123–124 C-H (2900–3100), C=O (1680) 294.33
3w 102–103 C-H, C=O, O-H (broad ~3200) 266.28
Compound from Not reported Not reported 430.52

†Inferred from similar methanones in .

Key Observations :

  • Lower melting points in hydroxyl-substituted 3w suggest reduced crystallinity due to hydrogen bonding .
  • The target’s predicted higher molecular weight (vs. 3u, 3w) may influence solubility and bioavailability.

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